6-methoxy-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one
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Overview
Description
6-methoxy-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromen-2-one core structure substituted with a methoxy group at the 6-position and a 1,2,4-oxadiazol-5-yl group at the 3-position, which is further substituted with a p-tolyl group. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.
Preparation Methods
The synthesis of 6-methoxy-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the chromen-2-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the methoxy group: The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Synthesis of the 1,2,4-oxadiazole ring: This involves the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Coupling of the p-tolyl group: The final step involves the coupling of the p-tolyl group to the 1,2,4-oxadiazole ring, which can be achieved through various coupling reactions such as Suzuki or Heck coupling.
Industrial production methods may involve optimization of these steps to improve yield, reduce costs, and ensure scalability.
Chemical Reactions Analysis
6-methoxy-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under appropriate conditions. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-methoxy-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 6-methoxy-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
6-methoxy-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one can be compared with other similar compounds, such as:
This compound derivatives: These compounds share the same core structure but differ in the nature and position of substituents.
Other chromen-2-one derivatives: Compounds with different substituents on the chromen-2-one core, which may exhibit different chemical and biological properties.
1,2,4-oxadiazole derivatives: Compounds with the 1,2,4-oxadiazole ring but different substituents, which may have different applications and activities.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
6-methoxy-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O4/c1-11-3-5-12(6-4-11)17-20-18(25-21-17)15-10-13-9-14(23-2)7-8-16(13)24-19(15)22/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEBWAKTWWJJZCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=CC(=C4)OC)OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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